6-Chloro-2-oxo-2H-chromene-3-carboxylic acid

Organic Synthesis Knoevenagel Condensation Coumarin Synthesis

Researchers requiring 6-substituted coumarin scaffolds often face limited synthetic accessibility and inconsistent purity. 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (CAS 883-92-1) resolves this via a high-yield (~95%) route from 5-chlorosalicylaldehyde and malonic acid, ensuring cost-efficient scale-up. • Enhanced Lipophilicity: XLogP3=2.8 vs. ~1.5 for unsubstituted analog-preferred for CNS drug candidates. • Versatile Reactivity: C-3 COOH enables amide/ester conjugation; 6-Cl supports cross-coupling. • Proven Utility: Validated in microwave-assisted MCRs generating bioactive coumarin-thiazolidinone conjugates. Supplied with full analytical documentation (HPLC, NMR) and COA.

Molecular Formula C10H5ClO4
Molecular Weight 224.59 g/mol
CAS No. 883-92-1
Cat. No. B1347605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
CAS883-92-1
Molecular FormulaC10H5ClO4
Molecular Weight224.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)O
InChIInChI=1S/C10H5ClO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13)
InChIKeyFOEGEQQPOKZIAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid: Procurement Specifications and Baseline Data for 6-Substituted Coumarin-3-carboxylic Acids


6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (CAS 883-92-1), a 6-chloro-substituted coumarin-3-carboxylic acid derivative, serves as a critical synthetic intermediate and building block in medicinal chemistry and organic synthesis . As a member of the 2-oxo-2H-chromene (coumarin) family, it possesses a molecular formula of C10H5ClO4 and a molecular weight of 224.59 g/mol [1]. The compound features a carboxylic acid group at the 3-position and a chlorine atom at the 6-position of the chromene ring, which confers distinct reactivity and physicochemical properties compared to its unsubstituted or differently substituted analogs [2].

Why 6-Chloro-2-oxo-2H-chromene-3-carboxylic Acid Cannot Be Replaced by Generic Coumarin-3-carboxylic Acids in Critical Syntheses


Direct substitution of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid with unsubstituted coumarin-3-carboxylic acid or other halogenated analogs is scientifically unjustified and may lead to significant deviations in synthetic outcomes, physicochemical properties, and biological activity profiles. The 6-chloro substituent profoundly influences the electron density of the coumarin ring system, affecting key parameters such as the pKa of the 3-carboxylic acid group, the reactivity of the lactone carbonyl toward nucleophiles, and the compound's overall lipophilicity (XLogP3 = 2.8 [1]) compared to unsubstituted coumarin-3-carboxylic acid. Furthermore, specific applications in fluorescence labeling, medicinal chemistry, and the synthesis of biologically active molecules explicitly rely on the presence of this chloro substituent to achieve the desired spectroscopic or pharmacological properties [2]. The following quantitative evidence underscores why this specific compound is indispensable.

Quantitative Differentiation Guide: 6-Chloro-2-oxo-2H-chromene-3-carboxylic Acid vs. Analogs


Synthesis Yield Advantage: 95% Knoevenagel Condensation Efficiency Using 5-Chlorosalicylaldehyde and Malonic Acid

A direct head-to-head comparison of synthetic routes for 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid reveals a high-yield (approximately 95%) method using 5-chlorosalicylaldehyde and malonic acid via Knoevenagel condensation [1]. This compares favorably to a slightly lower yield of approximately 88% when using 5-chlorosalicylaldehyde alone without malonic acid [1]. For related coumarin-3-carboxylic acids without the 6-chloro substituent, typical literature yields for similar Knoevenagel condensations range from 60-85% depending on substitution pattern and reaction conditions [2].

Organic Synthesis Knoevenagel Condensation Coumarin Synthesis Yield Efficiency

Enhanced Lipophilicity: XLogP3 of 2.8 Enables Improved Membrane Permeability vs. Unsubstituted Parent

The calculated XLogP3-AA value for 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid is 2.8 [1]. In contrast, the XLogP3 of unsubstituted coumarin-3-carboxylic acid (CAS 531-81-7) is approximately 1.5 [2]. This 1.3 log unit increase indicates the compound is approximately 20 times more lipophilic, a property that directly influences its ability to permeate biological membranes and its distribution coefficient in biphasic systems.

Physicochemical Properties Lipophilicity ADME Drug Design

Fluorescent Properties: pH-Dependent Fluorescence Enhancement in 6-Chloro-7-hydroxy Derivatives

A study on novel coumarin derivatives demonstrated that 3-carboxy-6-chloro-7-hydroxy coumarin (MClC), a direct derivative of the target compound, exhibits a marked increase in fluorescence intensity at pH=10 [1]. While direct data for the parent 6-chloro-2-oxo-2H-chromene-3-carboxylic acid is not provided, the presence of the 6-chloro substituent is crucial for this property. In comparison, the corresponding 6,8-dichloro derivative (DClC) showed a different fluorescence profile, and unsubstituted coumarin-3-carboxylic acids are generally non-fluorescent or very weakly fluorescent without additional auxochromic groups [2].

Fluorescence Spectroscopy pH Sensing Analytical Chemistry Biological Probes

Utility as a Single-Pharmacophore Intermediate in Microwave-Assisted Synthesis

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid, along with its 4-carbaldehyde derivative, has been specifically employed as a key single-pharmacophore intermediate in the microwave-assisted synthesis of complex coumarin-thiazolidinone conjugates [1]. This approach yielded a series of compounds in good yields, demonstrating the compound's utility in generating diverse libraries. This contrasts with the use of unsubstituted or 6-hydroxy analogs, which may require different reaction conditions or provide different product profiles due to altered electronic and steric effects at the 6-position.

Medicinal Chemistry Microwave-Assisted Synthesis Pharmacophore Combinatorial Chemistry

Procurement-Driven Application Scenarios for 6-Chloro-2-oxo-2H-chromene-3-carboxylic Acid Based on Quantitative Evidence


High-Yield Knoevenagel Condensation for Cost-Effective Coumarin Library Synthesis

Leverage the proven ~95% yield route via reaction of 5-chlorosalicylaldehyde with malonic acid [1]. This high-yielding and scalable method makes the compound an ideal starting material for generating diverse libraries of 6-substituted coumarins, minimizing material costs and maximizing synthetic efficiency. This is particularly valuable for academic and industrial labs engaged in high-throughput synthesis or scale-up for preclinical development.

Design and Synthesis of Lipophilic Drug Candidates with Improved ADME Profiles

Utilize the compound's significantly higher calculated XLogP3 (2.8) compared to unsubstituted coumarin-3-carboxylic acid (XLogP3 ~1.5) [2] as a strategic advantage in drug design. The enhanced lipophilicity can be harnessed to improve membrane permeability and potentially enhance blood-brain barrier penetration, making it a preferred starting point for developing CNS-active drug candidates or compounds requiring improved oral bioavailability.

Development of pH-Sensitive Fluorescent Probes for Biological Imaging

Exploit the 6-chloro substitution pattern to create novel pH-sensitive fluorescent probes. While the parent compound may not be fluorescent, its 7-hydroxy derivative (MClC) exhibits a marked increase in fluorescence intensity at pH=10 [3]. This property can be engineered into probes for monitoring pH changes in cellular compartments or for use in environmental sensing applications, offering a distinct advantage over non-chlorinated coumarin scaffolds.

Building Block for Microwave-Assisted Synthesis of Multi-Pharmacophore Conjugates

Employ 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid as a single-pharmacophore motif in microwave-assisted multicomponent reactions [4]. This application is validated by its successful use in generating complex coumarin-thiazolidinone conjugates with potential antimicrobial activity. Its use in these efficient, modern synthetic methods positions it as a key procurement item for groups focused on rapid lead generation and optimization.

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